2-(Benzylamino)-1-phenylethanol
Übersicht
Beschreibung
“2-(Benzylamino)-1-phenylethanol” likely contains a benzylamine functional group attached to a phenylethanol. Benzylamines are compounds containing a phenylmethanamine moiety, which consists of a phenyl group substituted by a methanamine . Phenylethanol, on the other hand, is an aromatic compound with a hydroxyl group (-OH) attached to a carbon atom on the phenyl ring.
Synthesis Analysis
While specific synthesis methods for “2-(Benzylamino)-1-phenylethanol” are not available, benzylamines can generally be synthesized from 2-aminopyridine and benzyl bromide through nucleophilic aromatic substitution .Chemical Reactions Analysis
Benzylamines can undergo various chemical reactions, including nucleophilic aromatic substitution, Grignard reaction, and cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Benzylamino)-1-phenylethanol” would depend on its molecular structure. Generally, benzylamines are known to be stable under ordinary conditions but can react with strong oxidizing agents .Wissenschaftliche Forschungsanwendungen
Application in Alzheimer’s Disease Research
Specific Scientific Field
Neuroscience and Pharmacology
Summary of the Application
“2-(Benzylamino)-1-phenylethanol” derivatives have been studied for their potential as multifunctional anti-Alzheimer agents . The aim of the research was to seek compounds with expected activity against disease-modifying and symptomatic targets .
Methods of Application or Experimental Procedures
A series of 15 drug-like various substituted derivatives of “2-(Benzylamino)-1-phenylethanol” was designed by modifying cholinesterase inhibitors toward β-secretase inhibition . The compounds were then tested against eel acetylcholinesterase, equine serum butyrylcholinesterase, human β-secretase, and β-amyloid aggregation .
Results or Outcomes
The most promising compound displayed inhibitory potency against eel acetylcholinesterase (IC50 = 3.33 μM), human β-secretase (43.7% at 50 μM), and β-amyloid aggregation (24.9% at 10 μM) . This suggests that modifications of acetylcholinesterase inhibitors led to the discovery of a multipotent anti-Alzheimer’s agent, with moderate and balanced potency, capable of inhibiting acetylcholinesterase, a symptomatic target, and disease-modifying targets: β-secretase and β-amyloid aggregation .
Application in Dermatology
Specific Scientific Field
Dermatology and Biochemistry
Summary of the Application
“2-(Benzylamino)-1-phenylethanol” derivatives have been studied for their potential as tyrosinase inhibitors and for their anti-melanogenic and antioxidant effects .
Methods of Application or Experimental Procedures
The derivatives were synthesized and their utility was explored as tyrosinase inhibitors . The emerging synthetics are expected to be utilized for their plausible development in the treatment of hyperpigmentation-related diseases .
Results or Outcomes
The results of this research are not explicitly mentioned in the available resources . However, the research suggests potential applications in the treatment of hyperpigmentation-related diseases .
Application in Tyrosinase Inhibition
Specific Scientific Field
Biochemistry and Dermatology
Summary of the Application
“2-(Benzylamino)-1-phenylethanol” derivatives have been studied for their potential as tyrosinase inhibitors . The aim of the research was to explore their utility in anti-melanogenic and antioxidant effects .
Methods of Application or Experimental Procedures
A series of various substituted derivatives of “2-(Benzylamino)-1-phenylethanol” was designed . The emerging synthetics are expected to be utilized for their plausible development in the treatment of hyperpigmentation-related diseases .
Eigenschaften
IUPAC Name |
2-(benzylamino)-1-phenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOCLQUZOIZSHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90281967 | |
Record name | 2-(benzylamino)-1-phenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90281967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727952 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Benzylamino)-1-phenylethanol | |
CAS RN |
27159-30-4 | |
Record name | NSC23646 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23646 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(benzylamino)-1-phenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90281967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.